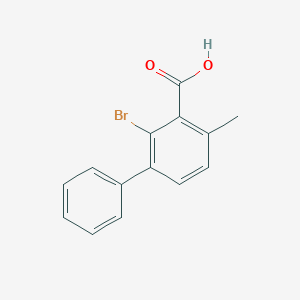![molecular formula C34H63ClN2O6S B13822399 [(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. Clindamycin is a semi-synthetic antibiotic derived from lincomycin, produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. It is primarily used to treat serious bacterial infections, including those caused by anaerobic bacteria, gram-positive cocci, and some protozoans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of clindamycin palmitate hydrochloride involves several steps:
Starting Material: The process begins with clindamycin, which is synthesized from lincomycin.
Esterification: Clindamycin is reacted with palmitic acid in the presence of a suitable catalyst to form clindamycin palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
In an industrial setting, the synthesis of clindamycin palmitate hydrochloride involves:
Mixing: Ketal clindamycinum, triethylamine solution, and palmityl chloride are mixed in chloroform.
Reaction: The mixture is reacted in a water bath at 50-90°C to obtain a brown material.
Purification: The material is dissolved in glacial acetic acid and water, hydrolyzed, and dried.
Final Conversion: Anhydrous hydrogen chloride is added to form the hydrochloride salt, which is then purified and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:
Hydrolysis: The ester bond in clindamycin palmitate can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: Clindamycin can undergo oxidation and reduction reactions, although these are less common in its clinical use.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions include clindamycin, palmitic acid, and various oxidized or reduced derivatives of clindamycin .
Wissenschaftliche Forschungsanwendungen
Clindamycin palmitate hydrochloride is widely used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Wirkmechanismus
Clindamycin palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .
Vergleich Mit ähnlichen Verbindungen
Clindamycin palmitate hydrochloride is often compared with other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride:
Clindamycin Phosphate: A prodrug that is rapidly converted to clindamycin in the body.
Clindamycin Hydrochloride: Used for oral formulations and has the same antimicrobial spectrum as clindamycin palmitate hydrochloride.
Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: Used for injectable formulations.
Clindamycin Hydrochloride: Used for oral formulations.
Clindamycin palmitate hydrochloride is unique in its ester form, which allows for specific applications in pediatric formulations due to its palatable taste and ease of administration .
Eigenschaften
Molekularformel |
C34H63ClN2O6S |
|---|---|
Molekulargewicht |
663.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25-,26+,28?,29-,30+,31-,32-,34-/m1/s1 |
InChI-Schlüssel |
OYSKUZDIHNKWLV-BESCSQSVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


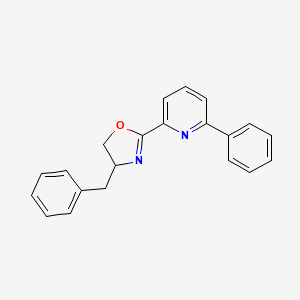
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
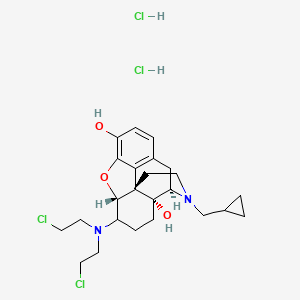
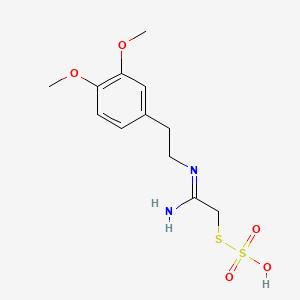
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
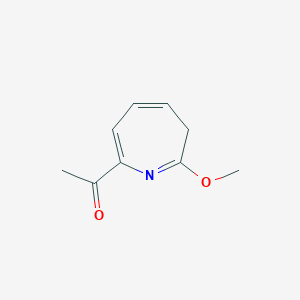
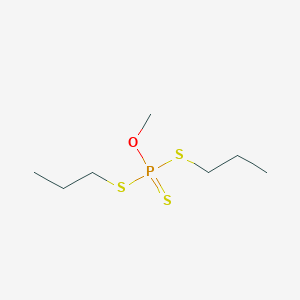
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)

![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
